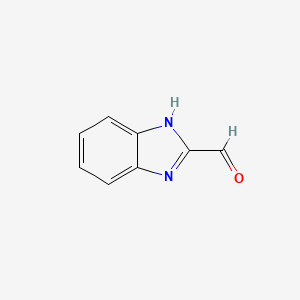

1H-Benzimidazole-2-carboxaldehyde

Übersicht

Beschreibung

1H-Benzimidazole-2-carboxaldehyde is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a formyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the cyclization of 2-aminobenzyl alcohol with formamide under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The condensation of o-phenylenediamine with formic acid in the presence of a catalyst is a widely adopted method due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Oxidation Reactions

1H-Benzimidazole-2-carboxaldehyde can be synthesized through several oxidation reactions, primarily from its corresponding alcohol or amine derivatives. Here are some notable methods:

-

Oxidation of Benzimidazole Derivatives : The conversion of (1H-benzimidazol-2-yl)methanol to this compound can be achieved using manganese(IV) oxide in dichloromethane at elevated temperatures. The reaction typically yields around 85% of the aldehyde product after a two-hour reaction period at 40°C .

-

Catalytic Oxidation : Another method involves the use of a ruthenium-based catalyst and hydrogen peroxide in water at 50°C, achieving yields of approximately 70% . This method showcases the utility of transition metal catalysts in promoting oxidation reactions efficiently.

Condensation Reactions

Condensation reactions involving this compound are significant for synthesizing more complex molecules:

-

Formation of Hydrazones : The aldehyde can react with hydrazines to form hydrazones, which have been reported to exhibit various biological activities, including antiparasitic effects. For example, the condensation of this compound with substituted hydrazines has been shown to yield compounds with potent biological activity against Trichinella spiralis larvae and moderate anticancer properties against MCF-7 cells .

Other Synthetic Pathways

The compound can also participate in various other synthetic transformations:

-

Reactions with Thiols : The synthesis of thioether derivatives from this compound through nucleophilic attack by thiols has been explored, resulting in products that may possess enhanced biological activities .

-

Formation of Benzothiazoles : When reacted with thiourea derivatives, this compound can yield benzothiazole derivatives, which are known for their applications in medicinal chemistry .

Characterization and Analysis

The characterization of products formed from reactions involving this compound typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : and NMR spectroscopy provide insights into the structure and purity of synthesized compounds. For instance, signals corresponding to the aldehyde proton and aromatic protons can be observed distinctly in the NMR spectra .

-

Infrared Spectroscopy (IR) : IR spectroscopy is used to identify functional groups present in the compounds, such as the characteristic C=O stretching vibrations associated with aldehydes and other functional groups formed during reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Anticancer Agents

1H-Benzimidazole-2-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer. Research indicates that derivatives of this compound exhibit potent antiproliferative activities against various cancer cell lines. For instance, studies have shown that specific benzimidazole derivatives demonstrate significant inhibition of cell growth in breast cancer cell lines (MDA-MB-231) with minimal inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains of bacteria like Staphylococcus aureus .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of pathogens. A notable study highlighted the synthesis of benzimidazole derivatives that exhibited antibacterial and antifungal activities, with some compounds achieving MIC values comparable to established antibiotics .

Biological Imaging and Sensors

Fluorescent Probes

This compound is utilized in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, facilitating the understanding of disease mechanisms . The ability to track biological events at the cellular level is crucial for advancing research in cell biology and pharmacology.

Chemical Sensors

The compound is also effective in creating chemical sensors for environmental monitoring. Its derivatives have been employed to detect pollutants in air and water, providing practical solutions for environmental protection . These sensors leverage the compound's chemical properties to provide sensitive and selective detection capabilities.

Material Science

Advanced Materials Development

In material science, this compound is incorporated into the formulation of advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications . The unique chemical structure allows for modifications that improve durability and performance.

Case Studies

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The formyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function .

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole-2-carboxaldehyde can be compared with other benzimidazole derivatives such as:

1H-Benzimidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

1H-Benzimidazole-2-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.

2-Substituted benzimidazoles: These compounds have various substituents at the second position, which can significantly alter their chemical and biological properties.

Uniqueness: this compound is unique due to its formyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

1H-Benzimidazole-2-carboxaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C8H6N2O) features a benzimidazole core, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of ortho-phenylenediamine with formic acid or through other synthetic routes that yield the carboxaldehyde functional group. The structure can be represented as follows:

Chemical Structure

Antitumor Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. A study demonstrated that certain benzimidazole derivatives can inhibit the proliferation of cancer cells by intercalating into DNA or binding to its minor groove, affecting cellular processes crucial for tumor growth . The effectiveness of these compounds was evaluated using various cancer cell lines, revealing IC50 values that suggest promising anticancer potential.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCC827 | 6.26 ± 0.33 |

| This compound | NCI-H358 | 6.48 ± 0.11 |

This data highlights the compound's ability to exert cytotoxic effects on specific lung cancer cell lines while demonstrating lower toxicity to normal fibroblast cells at similar concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that compounds with a benzimidazole nucleus possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, testing against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition, with results indicating that certain derivatives outperform traditional antibiotics such as ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural modifications. Research has identified key functional groups that enhance their pharmacological profiles:

- Substituents : The presence of electron-withdrawing groups (e.g., nitro or halogen substituents) on the benzimidazole ring has been associated with increased potency against various pathogens.

- Linkers : The introduction of flexible linkers can improve the binding affinity to biological targets, enhancing both anticancer and antimicrobial activities .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on Hepatitis B and C Viruses : Certain derivatives exhibited inhibitory effects on hepatitis B surface antigen (HBsAg) secretion, with EC50 values demonstrating their potential as antiviral agents .

- Antiproliferative Effects : A comparative analysis revealed that some substituted benzimidazoles displayed superior antiproliferative activity in vitro compared to established chemotherapeutics, suggesting their utility in cancer treatment regimens .

Eigenschaften

IUPAC Name |

1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOSJWYZDQIMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186791 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-30-5 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzimidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HN35PDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1H-benzo[d]imidazole-2-carbaldehyde in chemical synthesis?

A1: 1H-benzo[d]imidazole-2-carbaldehyde serves as a versatile building block in organic synthesis. It acts as a key starting material for synthesizing various heterocyclic compounds with potential biological activities.

- Synthesis of α-Aminophosphonates: This compound reacts with various aromatic amines and diethyl/dimethyl phosphite in the presence of a K2CO3/Al2O3 catalyst to produce α-aminophosphonates. [] These compounds often exhibit biological activity, making them interesting targets for medicinal chemistry.

- Formation of Schiff Base Ligands: 1H-benzo[d]imidazole-2-carbaldehyde readily undergoes condensation reactions with amines like 1-aminonaphthalen-2-ol to form Schiff base ligands. [] These ligands can coordinate with metal ions, including lanthanides like dysprosium (Dy(III)), leading to the formation of clusters with interesting magnetic properties.

Q2: Can 1H-benzo[d]imidazole-2-carbaldehyde be used to synthesize catalysts, and if so, what types of reactions can they catalyze?

A2: Yes, 1H-benzo[d]imidazole-2-carbaldehyde can be used as a precursor for synthesizing catalysts. For example, it reacts with 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine (bpbp) and RuCl3 to form the complex [Ru(bpbp)(pydic)]. [] This ruthenium complex exhibits catalytic activity in the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using hydrogen peroxide (H2O2) as the oxidant. []

Q3: What is the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, a derivative of 1H-benzo[d]imidazole-2-carbaldehyde?

A3: The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been determined by X-ray crystallography. [] This derivative crystallizes in a monoclinic system, characterized by the space group P21/n with the following unit cell parameters:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.